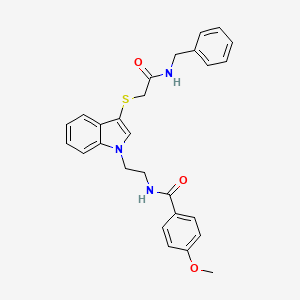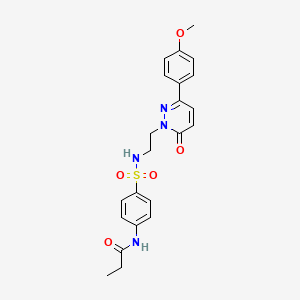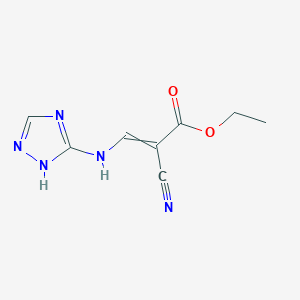
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is an intricate organic compound known for its diverse functional groups. This molecule contains a benzylamine moiety, a thioether linkage, an indole ring, and a methoxy-substituted benzamide group. These structures indicate potential biological activities and applications in various fields of science, including medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide can be achieved through a multi-step synthetic route:
Formation of the Benzylamine Derivative: : Start with the synthesis of 2-(benzylamino)-2-oxoethyl chloride.
Reagents: : Benzylamine, oxalyl chloride.
Conditions: : The reaction is carried out in an inert atmosphere, such as nitrogen, with an aprotic solvent like dichloromethane at low temperatures to prevent decomposition.
Thioether Formation: : The obtained 2-(benzylamino)-2-oxoethyl chloride is reacted with 3-mercapto-1H-indole.
Reagents: : 3-mercapto-1H-indole, base (e.g., triethylamine).
Conditions: : The reaction is generally performed at room temperature under nitrogen atmosphere.
Indole Derivative Conversion: : The intermediate is then treated with 2-chloroethylamine.
Reagents: : 2-chloroethylamine hydrochloride.
Conditions: : This step might require heating and prolonged reaction times to ensure complete conversion.
Coupling with 4-Methoxybenzoyl Chloride: : The final step involves coupling the resulting product with 4-methoxybenzoyl chloride.
Reagents: : 4-methoxybenzoyl chloride, base (e.g., pyridine).
Conditions: : The reaction is carried out at low to moderate temperatures to avoid side reactions.
Industrial Production Methods
Industrial production would likely employ the same synthetic route but optimized for larger scale using continuous flow chemistry techniques. Optimizations may include more stable intermediates, higher yielding reagents, and safer reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations on the thioether or indole moiety.
Reagents: : Hydrogen peroxide, peracids.
Conditions: : Acidic or basic media.
Reduction: : Reduction can occur at the carbonyl groups or any unsaturated bonds.
Reagents: : Sodium borohydride, lithium aluminum hydride.
Conditions: : Anhydrous conditions to avoid hydrolysis.
Substitution: : The indole and benzamide moieties can undergo electrophilic and nucleophilic substitution reactions.
Reagents: : Halogenating agents, nucleophiles like amines or alcohols.
Conditions: : Vary based on the specific substitution.
Common Reagents and Conditions
Reagents: : Include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., catalytic hydrogenation), halogenating agents (e.g., N-bromosuccinimide).
Conditions: : Range from room temperature to elevated temperatures, inert atmospheres like nitrogen or argon, and various solvents.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines or alcohols.
Substitution: : Halogenated derivatives, amino derivatives, alkoxy derivatives.
Scientific Research Applications
This compound has various scientific applications:
Medicinal Chemistry: : Potential as a therapeutic agent due to the presence of bioactive moieties like indole and benzamide, which are known for anti-inflammatory, anti-cancer, and antidepressant properties.
Chemical Biology: : Utilized in studying enzyme interactions and receptor bindings due to its complex structure.
Industry: : May serve as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide exerts its effects is multi-faceted, involving:
Molecular Targets: : Likely targets include enzymes such as proteases, kinases, and receptors in cellular pathways.
Pathways: : It can modulate signaling pathways related to inflammation, cellular proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(1H-indol-1-yl)ethyl)-4-methoxybenzamide
N-(2-(3-(2-oxoethylthio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
N-(2-(3-((2-aminomethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
Uniqueness
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide: contains a unique combination of functional groups not commonly found together, making it versatile for various chemical reactions and biological activities.
The presence of both benzylamine and indole moieties provides dual functionality, enhancing its interaction with biological targets.
Properties
IUPAC Name |
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-33-22-13-11-21(12-14-22)27(32)28-15-16-30-18-25(23-9-5-6-10-24(23)30)34-19-26(31)29-17-20-7-3-2-4-8-20/h2-14,18H,15-17,19H2,1H3,(H,28,32)(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYMHUXNNOBCOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride](/img/structure/B2396958.png)
![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide](/img/structure/B2396960.png)

![3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2396964.png)
![3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2396967.png)





![ethyl 4-oxo-3-phenyl-5-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2396976.png)
![2-(2-oxo-2-phenylethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2396977.png)
![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)
